1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one
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Overview
Description
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a nitropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuran ring, the introduction of hydroxyl groups, and the attachment of the nitropyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., alkyl halides for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the nitro group may yield an amine.
Scientific Research Applications
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl groups and nitropyridinone moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-aminopyridin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one imparts unique chemical and biological properties, such as the ability to undergo specific redox reactions and interact with biological targets in a distinct manner compared to its analogs.
Properties
Molecular Formula |
C11H14N2O7 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C11H14N2O7/c1-11(17)9(16)7(5-14)20-10(11)12-4-6(13(18)19)2-3-8(12)15/h2-4,7,9-10,14,16-17H,5H2,1H3/t7-,9-,10-,11-/m1/s1 |
InChI Key |
IQRCJZVIONRBEJ-QCNRFFRDSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C=CC2=O)[N+](=O)[O-])CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])CO)O)O |
Origin of Product |
United States |
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